molecular formula C18H18N2O B2548730 4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one CAS No. 1333469-46-7

4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2548730
CAS No.: 1333469-46-7
M. Wt: 278.355
InChI Key: NUNPTNFFGFRVRN-UHFFFAOYSA-N
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Description

4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

Researchers have developed methods for synthesizing compounds with structures related to "4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one," exploring their complex formation and chemical properties. For instance, Matsuo, Mashima, and Tani (2001) described the selective formation of homoleptic and heteroleptic 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes, indicating the versatility of related compounds in forming complexes with metals, which could be useful in catalysis or material science (Matsuo, Mashima, & Tani, 2001).

Applications in Polymer Science

Some derivatives have been incorporated into polymeric materials, demonstrating unique optical and thermal properties suitable for advanced materials applications. For example, Yan et al. (2011) synthesized soluble polyimides based on a novel pyridine-containing diamine, demonstrating their potential use in high-performance polymers due to their good solubility, thermal stability, and mechanical properties (Yan et al., 2011).

Sensor Applications

Research has also explored the use of these compounds in sensor technology. Soufeena and Aravindakshan (2019) investigated an antipyrine-derived Schiff base as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III), showcasing the compound's potential in environmental monitoring and analytical chemistry (Soufeena & Aravindakshan, 2019).

Fluorescence Enhancement Studies

The fluorescence properties of related compounds have been studied, revealing their potential in developing novel fluorescent materials. Yang, Chiou, and Liau (2002) examined the fluorescence enhancement of trans-4-aminostilbene derivatives, finding that N-phenyl substitutions significantly affect their photochemical behavior, which could be beneficial in designing new optical materials or probes (Yang, Chiou, & Liau, 2002).

Properties

IUPAC Name

3-(2,4-dimethylanilino)-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-8-9-17(14(2)10-13)19-15-11-18(21)20(12-15)16-6-4-3-5-7-16/h3-11,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNPTNFFGFRVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=O)N(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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